BenchChemオンラインストアへようこそ!

1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Lipophilicity ADME Physicochemical Property Prediction

1-(4-Trifluoromethylbenzyl)azetidin-3-ol (CAS 1146157-62-1) is a fluorinated azetidine derivative with the molecular formula C₁₁H₁₂F₃NO and a molecular weight of 231.21 g/mol. It belongs to the class of N-benzylazetidin-3-ols, characterized by a four-membered strained azetidine ring bearing a hydroxyl group at the 3-position and a para-trifluoromethylbenzyl substituent on the ring nitrogen.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 1146157-62-1
Cat. No. B1400308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylbenzyl)azetidin-3-ol
CAS1146157-62-1
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2
InChIKeyUSGRNYYJEYLMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Trifluoromethylbenzyl)azetidin-3-ol (CAS 1146157-62-1): Physicochemical Identity and Class Baseline


1-(4-Trifluoromethylbenzyl)azetidin-3-ol (CAS 1146157-62-1) is a fluorinated azetidine derivative with the molecular formula C₁₁H₁₂F₃NO and a molecular weight of 231.21 g/mol [1]. It belongs to the class of N-benzylazetidin-3-ols, characterized by a four-membered strained azetidine ring bearing a hydroxyl group at the 3-position and a para-trifluoromethylbenzyl substituent on the ring nitrogen. The compound's computed XLogP3 is 1.8, its topological polar surface area is 23.5 Ų, and it possesses one hydrogen bond donor and five hydrogen bond acceptors [1]. These physicochemical properties position it as a moderately lipophilic building block with a hydrogen-bonding capacity distinct from non-fluorinated analogs, making it relevant for medicinal chemistry programs that require modulation of lipophilicity, metabolic stability, and target engagement within the azetidine scaffold space.

Why 1-(4-Trifluoromethylbenzyl)azetidin-3-ol Cannot Be Casually Replaced by a Non-Fluorinated N-Benzylazetidin-3-ol


Generic substitution of 1-(4-trifluoromethylbenzyl)azetidin-3-ol with its non-fluorinated counterpart 1-benzylazetidin-3-ol (CAS 54881-13-9) would disregard the profound physicochemical alterations conferred by the –CF₃ group. The trifluoromethyl substituent is well established in medicinal chemistry to increase lipophilicity, enhance metabolic stability, and modulate electronic properties through its strong electron-withdrawing effect [1]. Computed XLogP3 values confirm a +0.9 log unit increase for the CF₃-bearing compound relative to the unsubstituted benzyl analog, implying substantially different membrane partitioning and ADME behavior. Furthermore, the three additional hydrogen bond acceptors introduced by fluorine atoms alter molecular recognition capacity. These are not incremental differences; they represent a deliberate structural design choice for programs requiring a specific lipophilicity–polarity balance. The following quantitative evidence guide details where these differences become decision-relevant. IMPORTANT CAVEAT: High-strength, direct head-to-head experimental comparisons for this exact compound against named analogs are currently absent from the public literature. The evidence presented below therefore combines computed property differentials with class-level pharmacological inferences from closely related trifluoromethylated azetidines. Users should verify critical procurement decisions with in-house experimental confirmation.

Quantitative Differentiation Evidence: 1-(4-Trifluoromethylbenzyl)azetidin-3-ol vs. Key Comparators


Computed Lipophilicity (XLogP3) Differential vs. 1-Benzylazetidin-3-ol

The target compound 1-(4-trifluoromethylbenzyl)azetidin-3-ol exhibits a computed XLogP3 of 1.8, compared to a value of 0.9 for the direct non-fluorinated analog 1-benzylazetidin-3-ol (CAS 54881-13-9) [1][2]. This represents an approximate doubling of lipophilicity (Δ = +0.9 log units) attributable solely to the para-CF₃ substitution on the benzyl ring. In the context of lead optimization, a logP shift of this magnitude routinely translates to altered membrane permeability, tissue distribution, and plasma protein binding profiles.

Lipophilicity ADME Physicochemical Property Prediction

Hydrogen Bond Acceptor Count and Predicted Molecular Recognition Capacity vs. 1-Benzylazetidin-3-ol

The target compound possesses five hydrogen bond acceptors (HBA = 5), compared to only two (HBA = 2) for 1-benzylazetidin-3-ol [1][2]. The three additional HBA sites are contributed by the fluorine atoms of the –CF₃ group. This tripling of HBA count is functionally significant: fluorine atoms in CF₃ groups can participate in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that non-fluorinated analogs cannot engage. In structure-based drug design, this altered HBA profile can substantially shift binding pose, selectivity, and affinity, particularly in targets with halogen-binding pockets.

Hydrogen Bonding Molecular Recognition Structure-Activity Relationships

Class-Level Pharmacological Potentiation by CF₃ Substitution in Azetidine Derivatives: Evidence from Takeda Patent JPS5632454A

Although no published head-to-head pharmacological comparison exists for the exact target compound, the Takeda patent JPS5632454A provides class-level quantitative evidence that CF₃ substitution on the benzyl moiety of azetidine derivatives produces a meaningful pharmacological differentiation. The patent explicitly teaches that 2-(α-hydroxy-m-trifluoromethylbenzyl)azetidine exhibits 'more stronger and prolonged antifat action than that of 2-(α-hydroxybenzyl)azetidine' [1]. This is a direct, comparator-based demonstration within the azetidine class that introducing a CF₃ group onto the benzyl substituent enhances both the magnitude and duration of in vivo pharmacological effect relative to the non-fluorinated parent. While the substitution position (meta vs. para) and the point of attachment (C2 vs. N1) differ from the target compound, the underlying principle—that CF₃ incorporation on the benzyl group of azetidines drives differential pharmacology—is transferable.

Pharmacological Activity Trifluoromethyl Effect Azetidine SAR

Enhanced Predicted Metabolic Stability via Trifluoromethyl Substitution: Class-Level Medicinal Chemistry Evidence

The trifluoromethyl group (–CF₃) is widely recognized in medicinal chemistry to confer increased metabolic stability relative to methyl or unsubstituted phenyl analogs. A comprehensive 2025 review in *Molecules* states that 'the trifluoromethyl group (–CF₃) confers increased stability and lipophilicity in addition to its high electronegativity' [1]. The carbon–fluorine bond is exceptionally strong (bond dissociation energy ~115–130 kcal/mol for C–F vs. ~100 kcal/mol for C–H), making CF₃-substituted compounds inherently more resistant to cytochrome P450-mediated oxidative metabolism at the substituted position. While no direct microsomal stability data exists specifically for 1-(4-trifluoromethylbenzyl)azetidin-3-ol, the class-level principle is robust and supported by decades of fluorinated drug development. A related systematic study on mono- and difluorinated azetidines, pyrrolidines, and piperidines demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across the fluorinated series, with the sole exception of 3,3-difluoroazetidine [2].

Metabolic Stability Trifluoromethyl Effect Drug Design Principles

Defined Application Scenarios for 1-(4-Trifluoromethylbenzyl)azetidin-3-ol Based on Differential Evidence


Medicinal Chemistry: Building Block for Lipophilicity-Tuned Screening Libraries

The +0.9 log unit XLogP3 enhancement over 1-benzylazetidin-3-ol [1] makes this compound the preferred choice when constructing compound libraries targeting hydrophobic enzyme pockets (e.g., kinase ATP-binding sites, GPCR transmembrane domains). Its computed logP of 1.8 places it within the optimal range for CNS drug-like chemical space, whereas the non-fluorinated analog falls below typical CNS drug logP averages. Researchers can use this building block to introduce the azetidin-3-ol scaffold into hit series without later needing to address insufficient lipophilicity through additional synthetic steps. The three additional fluorine-based HBA sites [1] further provide opportunities for halogen-bonding interactions not achievable with the non-fluorinated analog.

Lead Optimization: Pre-Installed Metabolic Stability Module for Benzyl-Substituted Series

Programs where benzyl oxidation is a known metabolic liability can employ this compound as a direct replacement for 1-benzylazetidin-3-ol, incorporating a metabolically resistant –CF₃ group from the earliest SAR exploration stage. The class-level evidence that CF₃ substitution enhances metabolic stability in azetidine-containing compounds [2] supports the rationale that this building block may yield lead compounds with improved in vitro microsomal half-life and reduced clearance compared to those derived from the non-fluorinated analog. This pre-emptive strategy aligns with the well-established precedent from the Takeda patent demonstrating that CF₃-bearing azetidines can deliver enhanced in vivo pharmacological duration [3].

Fragment-Based Drug Discovery: An Azetidine Scaffold with an Embedded Fluorine Probe

The para-CF₃ group serves as a built-in ¹⁹F NMR probe, enabling ligand-observed and protein-observed ¹⁹F NMR experiments for fragment screening without requiring additional synthetic labeling. When used as a fragment or fragment-linking building block, this compound provides simultaneous access to fluorine-mediated binding interactions and real-time binding detection. The structurally analogous non-fluorinated 1-benzylazetidin-3-ol lacks this dual functionality, requiring separate fluorination steps or the use of external probes.

Synthetic Intermediate: Hydroxyl Handle for Prodrug or Conjugate Strategies

The secondary alcohol at the azetidine 3-position provides a well-precedented synthetic handle for esterification, etherification, or carbamate formation [4]. This enables the compound to serve as a versatile intermediate for prodrug design, bioconjugation, or ADC linker chemistry. Unlike the positional isomer 3-(4-trifluoromethylbenzyl)azetidin-3-ol (CAS 1388054-86-1) where both the benzyl group and the OH reside at the same ring carbon, the 1-substituted arrangement of the target compound places the synthetic handle and the pharmacophoric elements on distinct ring positions, allowing independent optimization of each.

Quote Request

Request a Quote for 1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.